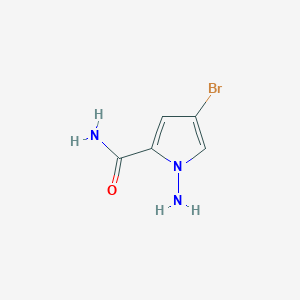

1-Amino-4-bromo-1H-pyrrole-2-carboxamide

説明

1-Amino-4-bromo-1H-pyrrole-2-carboxamide is a chemical compound with the molecular formula C5H6BrN3O . It has a molecular weight of 204.02 g/mol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4BrN3/c6-4-1-5(2-7)9(8)3-4/h1,3H,8H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 204.02 g/mol . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.科学的研究の応用

Synthesis of Complex Molecules

One notable application of 1-Amino-4-bromo-1H-pyrrole-2-carboxamide is in the synthesis of complex molecules. For example, it serves as a precursor in the preparation of novel pyrrolo[2,3-d]pyrimidin-4-ones, showcasing its utility in cyclocondensation reactions. This synthesis process involves the cyclocondensation of 2-amino-1H-pyrrole-3-carboxamides with aromatic aldehydes followed by air oxidation, facilitated by a Brønsted-acidic ionic liquid as a green and reusable catalyst in solvent-free conditions (Davoodnia et al., 2010).

Development of Pharmaceutical Compounds

Furthermore, this compound is instrumental in the development of pharmaceutical compounds. Its application is evidenced in the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, demonstrating the compound's versatility and the mild, environmentally friendly reaction conditions that yield high product percentages (E. C. Aquino et al., 2015).

Material Science

In material science, the compound is used as a building block for creating materials with potential electronic or photovoltaic properties. The synthesis of derivatives like 4-amino-5-carboxamide-6-bromo-7-(β-L-xylofuranosyl)pyrrolo pyrimidine highlights its role in the assembly of complex structures with specific functionalities, potentially leading to new materials or drug candidates with anticancer activity (Huang Jie-han, 2009).

Catalysis

Additionally, this compound derivatives are explored for catalytic applications, illustrating the compound's utility in facilitating chemical reactions under environmentally friendly conditions. This is demonstrated in the development of catalyst systems, such as copper/N-methoxy-1H-pyrrole-2-carboxamide for the synthesis of phenothiazines, which highlights the role of such compounds in promoting efficient and green chemical processes (Manna Huang et al., 2014).

Safety and Hazards

The compound is associated with certain hazards. It has been labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed) and H320 (Causes eye irritation). Precautionary statements include P202 (Do not handle until all safety precautions have been read and understood), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

作用機序

Target of Action

Similar compounds have been found to inhibit enzymes like dna gyrase , suggesting potential targets could be enzymes or receptors involved in critical biological pathways.

Mode of Action

This interaction could lead to changes in the conformation or function of the target, affecting downstream processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with targets . .

特性

IUPAC Name |

1-amino-4-bromopyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O/c6-3-1-4(5(7)10)9(8)2-3/h1-2H,8H2,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMRKXQGCOKIFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C=C1Br)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester](/img/structure/B3108058.png)

![(1S,3R)-5-Bromo-3-[[(tert-butyldimethylsilyl)oxy]methyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B3108095.png)

![(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B3108120.png)

![Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate](/img/structure/B3108132.png)

![6-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3108149.png)

![tert-Butyl N-({4-aminobicyclo[2.2.1]heptan-1-yl}methyl)carbamate](/img/structure/B3108163.png)

![N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-N-methyl-piperidin-4-amine](/img/structure/B3108170.png)